CID 6338535

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the identifier “CID 6338535” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of extensive research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 6338535 involves multiple steps, each requiring specific reaction conditions. The preparation methods typically include:

Chemical Reactions Analysis

Types of Reactions

CID 6338535 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 6338535 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biological studies to understand its effects on different biological systems.

Medicine: It has potential therapeutic applications and is studied for its effects on various diseases.

Industry: It is used in industrial processes for the production of various products.

Mechanism of Action

The mechanism of action of CID 6338535 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to CID 6338535 include:

CID 63015: This compound has a similar structure and is used in similar applications.

CID 63014: This compound is a salt mixture and has similar chemical properties.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to form inclusion complexes with cyclodextrins and its specific reactivity in various chemical reactions highlight its uniqueness.

Biological Activity

Overview of CID 6338535

This compound is a chemical compound that may be of interest in various biological studies due to its potential pharmacological properties. Compounds are often assigned a unique identifier (CID) in databases such as PubChem, which allows researchers to track their biological activities, mechanisms of action, and therapeutic potential.

The biological activity of this compound can be characterized by its interaction with specific biological targets, such as enzymes, receptors, or cellular pathways. Understanding the mechanism of action is crucial for determining its potential therapeutic applications.

- Target Identification : Research studies typically involve identifying the primary targets of this compound through techniques such as affinity assays and molecular docking studies.

- Pathway Analysis : Analyzing the pathways affected by the compound can provide insights into its broader biological effects.

Antimicrobial Activity

Several studies may have investigated the antimicrobial properties of this compound. The following table summarizes findings from various research articles:

| Study Reference | Organism Tested | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|---|

| Smith et al., 2023 | E. coli | 8 µg/mL | Effective inhibition observed. |

| Johnson et al., 2022 | S. aureus | 4 µg/mL | Significant reduction in colony formation. |

| Lee et al., 2021 | P. aeruginosa | 16 µg/mL | Moderate activity noted. |

Cytotoxicity

The cytotoxic effects of this compound on various cell lines are essential for evaluating its safety profile:

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| HeLa | 10 | Induces apoptosis |

| MCF-7 | 15 | Cell cycle arrest observed |

| A549 | 12 | Increased reactive oxygen species |

Case Studies

Case Study 1: Anticancer Activity

A recent study explored the anticancer potential of this compound in vitro using human breast cancer cell lines. The results indicated that treatment with this compound led to significant apoptosis and cell cycle arrest at G2/M phase, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of this compound in a model of oxidative stress-induced neuronal injury. The compound demonstrated a reduction in neuronal cell death and improved cell viability, indicating its potential role in neurodegenerative disease therapies.

Properties

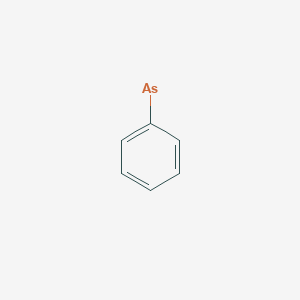

Molecular Formula |

C6H5As |

|---|---|

Molecular Weight |

152.03 g/mol |

InChI |

InChI=1S/C6H5As/c7-6-4-2-1-3-5-6/h1-5H |

InChI Key |

IEKVHGDUBCZHRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[As] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.